molecular formula C9H7BrF2O2 B1399157 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde CAS No. 1184290-32-1

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B1399157
CAS No.: 1184290-32-1
M. Wt: 265.05 g/mol
InChI Key: FTDGYKPZZYBIIA-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol. It is commonly used in scientific experiments due to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde can be compared with other similar compounds, such as:

    2-Bromo-5-fluorobenzaldehyde: Used as a precursor for the synthesis of benzoxaboroles and other materials.

    5-Bromo-2-(trifluoromethoxy)benzaldehyde: Used in the synthesis of biologically active compounds.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDGYKPZZYBIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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